molecular formula C18H20N2O2 B12299895 13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol

13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol

Cat. No.: B12299895
M. Wt: 296.4 g/mol
InChI Key: UOLONRFQMXQQFB-UHFFFAOYSA-N
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Description

13-Oxa-4,20-diazatetracyclo[122223,618,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol typically involves multi-step organic reactions. The process often starts with the formation of the core tetracyclic structure through cyclization reactions. Key intermediates are then functionalized to introduce the oxygen and nitrogen atoms at specific positions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.

    Reduction: Reduction reactions using hydrogen gas or metal hydrides can modify the nitrogen-containing rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying biological processes and interactions due to its unique structure.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 11-hydroxy-13-oxa-20-aza-4-azoniatetracyclo[12.2.2.2~3,6~.1~8,12~]henicosa-1(16),8(19),9,11,14,17-hexaene
  • 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane

Uniqueness

13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol is unique due to its specific arrangement of oxygen and nitrogen atoms within the tetracyclic framework. This distinct structure imparts unique chemical properties and reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

13-oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol

InChI

InChI=1S/C18H20N2O2/c21-17-6-3-13-8-15-11-19-14(10-20-15)7-12-1-4-16(5-2-12)22-18(17)9-13/h1-6,9,14-15,19-21H,7-8,10-11H2

InChI Key

UOLONRFQMXQQFB-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC(CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2

Origin of Product

United States

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